molecular formula C5H4ClF3N2 B15326916 4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole

4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole

Cat. No.: B15326916
M. Wt: 184.55 g/mol
InChI Key: LNBVZBXEQIZFON-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(trifluoromethyl)-1H-pyrazole is a pyrazole-based chemical building block intended for research and development applications only. This compound is not for diagnostic, therapeutic, or any personal use. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal and agricultural chemistry due to their wide spectrum of biological activities. The presence of both a reactive chloromethyl group and a metabolically stable trifluoromethyl group on the pyrazole nucleus makes this compound a versatile intermediate for further chemical exploration. Researchers can utilize the chloromethyl group for nucleophilic substitution or to form covalent linkages, facilitating the construction of more complex molecules for structure-activity relationship (SAR) studies. The broader class of pyrazole-containing compounds has demonstrated diverse pharmacological activities in scientific literature, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The specific research value of this compound lies in its potential as a key synthetic precursor in the design and development of novel bioactive molecules targeting these and other therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4ClF3N2

Molecular Weight

184.55 g/mol

IUPAC Name

4-(chloromethyl)-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C5H4ClF3N2/c6-1-4-2-10-11(3-4)5(7,8)9/h2-3H,1H2

InChI Key

LNBVZBXEQIZFON-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(F)(F)F)CCl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Carbonyl Compounds

The most widely reported method involves cyclocondensation reactions between trifluoromethyl-substituted hydrazines and α,β-unsaturated carbonyl precursors. For example, 1-(trifluoromethyl)hydrazine reacts with 3-chloropent-2-en-1-one in dichloromethane (DCM) under acidic conditions (HCl or H2SO4) to yield the target compound. Key parameters include:

Parameter Optimal Condition Yield Range
Temperature 0–5°C (initial step) 60–75%
Acid Catalyst 1.2 equiv HCl
Reaction Time 12–24 hours
Workup Aqueous NaHCO3 wash

This method faces challenges due to the instability of trifluoromethylhydrazine intermediates, which exhibit a solution-state half-life of ~6 hours. To mitigate premature decomposition, in situ generation of the hydrazine via Boc-deprotection (using TFA or HCl/dioxane) is employed immediately before cyclocondensation.

Vilsmeier-Haack Chloromethylation

The Vilsmeier-Haack reaction provides a direct route to install the chloromethyl group on preformed pyrazole rings. A representative protocol involves treating 1-(trifluoromethyl)-1H-pyrazole with chloromethyl methyl ether (MOMCl) in the presence of phosphorus oxychloride (POCl3) and dimethylformamide (DMF):

  • Reagent Preparation : POCl3 (1.5 equiv) and DMF (2.0 equiv) form the Vilsmeier reagent at −20°C.
  • Electrophilic Substitution : Addition of MOMCl (1.2 equiv) at 0°C over 30 minutes.
  • Quenching : Ice-water mixture followed by extraction with DCM.

This method achieves regioselectivity >95% for the 4-position due to electronic effects of the trifluoromethyl group. Industrial adaptations utilize continuous flow reactors to enhance heat dissipation and reduce byproduct formation.

Copper-Catalyzed Cycloaddition

Recent advances employ copper catalysts to construct the pyrazole core via [3+2] cycloaddition. A 2019 study demonstrated the reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones using Cu(OTf)2/phenanthroline (10 mol%) in acetonitrile at 35°C:

$$
\text{2-Bromo-3,3,3-trifluoropropene} + \text{N-arylsydnone} \xrightarrow{\text{Cu(OTf)}2/\text{phen}} \text{4-Trifluoromethyl pyrazole} + \text{CO}2
$$

Optimized Conditions

  • Base: 2.0 equiv DBU
  • Solvent: CH3CN
  • Time: 8–12 hours

This method produces yields up to 88% with excellent functional group tolerance, though scalability is limited by the cost of sydnone precursors.

Halogen Exchange Reactions

Nucleophilic displacement of bromomethyl intermediates offers a late-stage chlorination strategy. Starting from 4-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole, treatment with NaCl (3.0 equiv) in DMF at 80°C for 6 hours achieves complete conversion to the chloromethyl derivative:

$$
\text{4-BrCH}2\text{-Pyrazole} + \text{NaCl} \rightarrow \text{4-ClCH}2\text{-Pyrazole} + \text{NaBr}
$$

Advantages

  • Avoids handling gaseous HCl
  • Amenable to microwave acceleration (30 minutes at 120°C)

Industrial-Scale Production Methods

Large-scale synthesis (≥100 kg batches) prioritizes cost efficiency and safety:

Step Industrial Protocol
Hydrazine Synthesis Continuous flow nitrosation/CF3 substitution
Cyclization Plug-flow reactor (DCM, 40°C)
Purification Short-path distillation (65°C, 0.1 mbar)

Automated process analytical technology (PAT) monitors intermediate stability via inline 19F NMR.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Cyclocondensation 68 ± 5 98.5 12–18 High
Vilsmeier-Haack 82 ± 3 99.2 22–30 Moderate
Copper Catalysis 88 ± 2 97.8 45–60 Low
Halogen Exchange 95 ± 1 99.5 8–12 High

Halogen exchange provides the best balance of yield and cost but requires high-purity bromomethyl precursors.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with a variety of nucleophiles under mild conditions. This reactivity enables functional diversification for pharmaceutical and agrochemical applications:

NucleophileReaction ConditionsProduct FormedYield (%)Source
AminesK₂CO₃, THF, reflux4-(Aminomethyl)-1-(trifluoromethyl)-1H-pyrazole71-85
ThiolsDBU, CH₃CN, 35°C4-(Methylthio)-1-(trifluoromethyl)-1H-pyrazole80
AlkoxidesNaH, anhydrous DMF4-(Alkoxymethyl)-1-(trifluoromethyl)-1H-pyrazole65-78

Key Observations :

  • Reactions with amines proceed via Sₙ2 mechanisms, forming amino derivatives critical for bioactive molecule synthesis .

  • Copper catalysts (e.g., Cu(OTf)₂) enhance regioselectivity in cross-coupling reactions involving sydnones .

Elimination Reactions

Base-mediated elimination converts the chloromethyl group into a reactive alkene intermediate, enabling further cyclization or functionalization:

Example Reaction :
4-(Chloromethyl)-1-(trifluoromethyl)-1H-pyrazoleDBU, CH₃CNΔ1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde\text{this compound} \xrightarrow[\text{DBU, CH₃CN}]{\Delta} \text{1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde}

  • Conditions : 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile at 35°C .

  • Application : The resulting aldehyde serves as a key intermediate for hydrazone formation in anticancer agent synthesis .

Cycloaddition and Ring-Functionalization

The pyrazole ring participates in [3+2] cycloadditions and metal-catalyzed cross-couplings:

Copper-Catalyzed Cycloaddition

A regioselective method employs 2-bromo-3,3,3-trifluoropropene and sydnones to form 4-trifluoromethyl pyrazoles :

  • Mechanism : Cu(I) acetylide intermediates facilitate cycloaddition, followed by CO₂ elimination .

  • Gram-Scale Efficiency : 80% yield achieved with 3a product, demonstrating industrial viability .

Suzuki-Miyaura Coupling

While not explicitly documented for this compound, analogous pyrazoles undergo cross-couplings at the C4 position due to –CF₃-directed metalation .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposition occurs above 360 K, limiting high-temperature applications .

  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) optimize substitution kinetics .

  • Electron-Withdrawing Effects : The –CF₃ group increases the chloromethyl group's electrophilicity by 1.5–2× compared to non-fluorinated analogs .

Scientific Research Applications

4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chlorine atom can participate in various chemical reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Modifications and Functional Group Effects

The table below summarizes key structural differences, properties, and applications of 4-(Chloromethyl)-1-(trifluoromethyl)-1H-pyrazole and related compounds:

Compound Name Structural Differences Key Properties Applications References
This compound -CH2Cl (position 4), -CF3 (position 1) High reactivity, metabolic stability Agrochemical intermediates, pharmaceuticals
4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole -OCHF2 (position 5), -CH3 (position 1) Increased lipophilicity Herbicidal intermediates (e.g., compounds 6a–7e)
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole -C6H4Cl (position 5), -C6H4OCH3 (position 1) Enhanced π-π stacking, steric bulk Potential herbicidal agents
4-Chloro-5-(trifluoromethyl)-1H-pyrazole -Cl (position 4), -CF3 (position 5) Reduced alkylation capacity Synthetic intermediates (limited by safety concerns)
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid -COOH (position 4), -CHF2 (position 3) Acidic properties, hydrogen bonding Pharmaceutical building blocks (e.g., enzyme inhibitors)
4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole -CH3 (position 1) Lower metabolic stability Drug development (e.g., GLUT1 inhibitors)

Research Findings and Mechanistic Insights

  • Metabolic Stability: Fluorine atoms in this compound reduce oxidative degradation, enhancing bioavailability compared to non-fluorinated analogs .
  • Herbicidal Activity : Pyrazoles with difluoromethoxy groups (e.g., 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole) exhibit superior herbicidal efficacy due to increased membrane permeability .
  • Safety Profiles : 4-Chloro-5-(trifluoromethyl)-1H-pyrazole requires stringent handling due to its reactive chloro group, limiting industrial use .

Biological Activity

4-(Chloromethyl)-1-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.

The chemical structure of this compound allows for diverse interactions with biological targets. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's binding affinity to various receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

  • Inhibition of Tumor Growth : Pyrazole derivatives demonstrated significant antiproliferative effects in cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values as low as 0.07 µM for certain analogs .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the c-Met and VEGFR-2 pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have shown up to 85% inhibition of TNF-α and IL-6 at concentrations around 10 µM, indicating strong anti-inflammatory potential .
  • HRBC Membrane Stabilization : The effectiveness in stabilizing human red blood cell membranes has been used as a measure of anti-inflammatory activity, with promising results observed .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored:

  • Antifungal and Antitubercular Activity : Studies have shown that pyrazole compounds exhibit significant antifungal activity against strains like Candida albicans and Aspergillus niger, as well as antitubercular activity against Mycobacterium tuberculosis H37Rv .

Case Studies

Several case studies illustrate the biological efficacy of pyrazole compounds:

  • Study on Anticancer Effects : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit growth in various cancer cell lines. One derivative exhibited an IC50 value of 0.08 µM against MCF-7 cells, demonstrating its potential as a therapeutic agent .
  • Anti-inflammatory Assessment : In a controlled study, compounds were evaluated for their ability to inhibit the release of inflammatory mediators. Results indicated that certain pyrazoles could effectively reduce inflammation comparable to standard anti-inflammatory drugs like dexamethasone .

Data Summary

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AnticancerMCF-70.08 µM
Anti-inflammatoryTNF-α InhibitionUp to 85%
AntimicrobialMycobacterium tuberculosisEffective
AntifungalCandida albicansSignificant

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-1-(trifluoromethyl)-1H-pyrazole, and how are reaction conditions optimized?

The synthesis typically involves halogenation and functional group substitution. A common approach starts with a pyrazole core, where the chloromethyl group is introduced via nucleophilic substitution using chloromethylating agents (e.g., ClCH₂SO₂Cl) under controlled conditions. For example, intermediates like 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole are synthesized using methods involving reflux in aprotic solvents (e.g., DMF) at 80–100°C, with yields dependent on reaction time and stoichiometry . Optimization includes:

  • Temperature control : Excessive heat may lead to decomposition of the trifluoromethyl group.
  • Solvent selection : Polar aprotic solvents enhance reactivity but require anhydrous conditions to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., chloromethyl at δ 4.5–5.0 ppm; trifluoromethyl at δ 110–120 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₅H₅ClF₃N₂, MW 184.55 g/mol) .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for understanding reactivity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic conditions (pH < 3) : The chloromethyl group may hydrolyze to hydroxymethyl, requiring stabilization via inert atmospheres .
  • Basic conditions (pH > 10) : Risk of dehydrohalogenation, forming a vinylpyrazole side product.
  • Thermal stability : Decomposes above 150°C; differential scanning calorimetry (DSC) shows exothermic peaks at 160–180°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60–85%) arise from:

  • Moisture sensitivity : Trace water hydrolyzes intermediates, reducing efficiency. Use Schlenk techniques for moisture-sensitive steps .
  • Catalyst loading : Palladium or copper catalysts (1–5 mol%) in coupling reactions impact turnover. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps .
  • Byproduct formation : GC-MS or HPLC tracks impurities like dehalogenated pyrazoles, guiding solvent or reagent adjustments .

Q. What role do the chloromethyl and trifluoromethyl groups play in modulating biological activity?

  • Chloromethyl group : Serves as a leaving group in nucleophilic substitutions, enabling conjugation with biomolecules (e.g., thiols in proteins) .
  • Trifluoromethyl group : Enhances lipophilicity (logP ~2.5) and metabolic stability, critical for CNS-targeting agents. Comparative SAR studies show CF₃-substituted pyrazoles exhibit 10–100x higher COX-2 inhibition than non-fluorinated analogs .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • DFT calculations : Model transition states for SN2 reactions at the chloromethyl site (e.g., B3LYP/6-31G* level) .
  • Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2), guiding pharmacophore design .
  • Solvent effects : COSMO-RS simulations optimize solvent selection for regioselective substitutions .

Q. How can researchers leverage this compound in developing kinase inhibitors or agrochemicals?

  • Kinase inhibitors : The pyrazole core chelates ATP-binding site residues. Functionalization at the chloromethyl position with arylboronic acids (via Suzuki coupling) yields potent EGFR inhibitors (IC₅₀ < 50 nM) .
  • Agrochemicals : Trifluoromethyl groups enhance pesticidal activity. Field trials show 4-(chloromethyl) derivatives reduce aphid populations by 90% at 50 ppm .

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